Product packaging for 1H-indazole-4-carbonitrile(Cat. No.:CAS No. 861340-10-5)

1H-indazole-4-carbonitrile

Cat. No.: B1328097
CAS No.: 861340-10-5
M. Wt: 143.15 g/mol
InChI Key: SBVHLMVTWNMOPU-UHFFFAOYSA-N
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Description

1H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1328097 1H-indazole-4-carbonitrile CAS No. 861340-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHLMVTWNMOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646712
Record name 1H-Indazole-4-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861340-10-5
Record name 1H-Indazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carbonitrile
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Significance of Indazole Heterocycles in Contemporary Medicinal Chemistry and Chemical Biology

Indazole-containing derivatives are one of the most important heterocyclic scaffolds in the development of therapeutic agents. nih.govmdpi.com This prominence is due to their diverse and potent biological activities, which have been extensively explored in medicinal chemistry. nih.govaustinpublishinggroup.com The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.gov

The versatility of the indazole scaffold allows it to serve as a structural motif in a wide array of drug molecules. nih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.gov This has led to the development of several clinically approved drugs. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a poly(ADP-ribosyl) polymerase (PARP) inhibitor for treating certain types of cancer. nih.gov Other examples include Benzydamine, a non-steroidal anti-inflammatory drug, and Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic. mdpi.com

The significance of the indazole ring in drug discovery can be attributed to several key factors:

Bioisosteric Replacement: The indazole ring is often used as a bioisostere for other aromatic systems like indole (B1671886) or phenol. This substitution can improve metabolic stability and pharmacokinetic properties. researchgate.net

Privileged Scaffold: It is considered a "privileged structure" because it can bind to multiple, unrelated biological targets with high affinity. This makes it a valuable starting point for developing new inhibitors for various enzyme families, particularly protein kinases. nih.gov

Hydrogen Bonding: The N-H group of the 1H-indazole can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions within the binding sites of proteins and enzymes. mdpi.com

The ability to functionalize the indazole core at various positions allows for the fine-tuning of a compound's biological activity and physical properties, making it a cornerstone in the design of novel therapeutics. mdpi.com

The Distinctive Role of the 1h Indazole 4 Carbonitrile Substructure in Chemical Space

The 1H-indazole-4-carbonitrile substructure carves out a distinctive niche within the vast landscape of chemical compounds available for research and development. Its uniqueness stems from the combination of the privileged indazole core with the versatile and reactive nitrile (cyano) group at the 4-position of the benzene (B151609) ring. This specific substitution pattern imparts a unique electronic and steric profile, defining its role primarily as a crucial synthetic intermediate and a modular building block for creating more complex molecules.

The carbonitrile group is a powerful functional handle in organic synthesis. Its presence on the indazole scaffold opens up numerous avenues for chemical transformation, including:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing access to a different class of derivatives with distinct biological activities and interaction capabilities.

Reduction: Reduction of the nitrile group yields a primary amine (aminomethyl group), which is a key functional group for introducing further substitutions or for forming salt bridges and hydrogen bonds in biological targets.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic rings fused to the indazole core, thereby expanding the structural diversity of the resulting compounds.

Conversion to Tetrazoles: The cyano group can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

The position of the carbonitrile group at C-4 is also significant. Substituents at this position project into a specific vector of chemical space, allowing chemists to probe particular regions of a protein's binding pocket. The synthesis of this compound can be envisioned through established organometallic methods, such as the palladium-catalyzed cyanation of a corresponding 4-halo-1H-indazole (e.g., 4-iodo-1H-indazole). thieme-connect.de The availability of precursors like 4-aminoindazole further underscores the accessibility of this scaffold for derivatization. chemimpex.com

The table below summarizes the key reactive potentials of the 4-carbonitrile group and its importance as a synthetic intermediate.

Functional Group TransformationResulting GroupSignificance in Chemical Synthesis
HydrolysisCarboxamide, Carboxylic AcidIntroduces hydrogen bonding groups, enables further amide coupling reactions.
ReductionAminomethylProvides a basic center for salt formation and a nucleophilic handle for further derivatization.
Cycloaddition (e.g., with azides)TetrazoleActs as a stable, metabolically robust bioisostere for carboxylic acids.
Addition of NucleophilesImines, ThioamidesAccess to a wider range of functional groups and heterocyclic systems.

Scope and Research Focus of 1h Indazole 4 Carbonitrile in Academic Investigations

Classical and Contemporary Synthetic Routes to the Indazole Core

The formation of the indazole core is a critical step in the synthesis of this compound. Several methodologies have been established, ranging from traditional cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Strategies for 1H-Indazole Formation

Intramolecular cyclization represents a fundamental approach to constructing the 1H-indazole scaffold. These methods typically involve the formation of a new bond between two atoms within the same molecule to close the five-membered ring.

One notable strategy involves the reductive cyclization of o-nitro-ketoximes. This transformation can be achieved using various reducing agents to furnish the 1H-indazole ring system. researchgate.net Another approach is the intramolecular Ullmann-type reaction, which has been successfully employed in the synthesis of fluorinated indazoles. acs.orgscispace.com This method involves a copper-catalyzed intramolecular cyclization of a hydrazone intermediate. acs.orgscispace.comthieme-connect.comresearchgate.net The development of a concise route to a fluorinated indazole intermediate for an active pharmaceutical ingredient utilized an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then underwent a copper-catalyzed intramolecular Ullmann cyclization. acs.orgscispace.com

The following table summarizes key aspects of selected intramolecular cyclization strategies for 1H-indazole synthesis.

Reaction Type Starting Materials Key Reagents/Catalysts General Features
Reductive Cyclizationo-Nitro-ketoximesReducing agentsForms the indazole ring through reduction and cyclization. researchgate.net
Ullmann-Type CyclizationHydrazones derived from o-haloaryl aldehydes/ketonesCopper catalystsInvolves intramolecular C-N bond formation. acs.orgscispace.comthieme-connect.comresearchgate.net

N-N Bond Forming Reactions in Indazole Synthesis

The formation of the N-N bond is a key step in many indazole syntheses. These reactions create the characteristic pyrazole (B372694) fused to a benzene (B151609) ring.

One method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This approach allows for the synthesis of various indazole tautomers, including 1H-indazoles, from readily available starting materials. organic-chemistry.orgacs.orgnih.gov The reaction is typically carried out using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) molybdate. organic-chemistry.org Another strategy is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which efficiently constructs 2H-indazoles through sequential C-N and N-N bond formations. nih.gov Additionally, cascade N-N bond forming reactions have been developed for the synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net

A proposed mechanism for the synthesis of 1H-indazoles via N-N bond formation involves the reaction of additive intermediates of Grignard reagents to 2-aminobenzonitriles, catalyzed by FeCl3/Bpy. researchgate.net

The table below highlights different N-N bond forming reactions for indazole synthesis.

Reaction Type Starting Materials Key Reagents/Catalysts Product Type
Oxidative Cyclization2-Aminomethyl-phenylamines(NH4)2MoO4, H2O21H-, 2H-, and 3H-Indazoles
Three-Component Reaction2-Bromobenzaldehydes, primary amines, sodium azideCopper catalyst2H-Indazoles nih.gov
Cascade Reaction3-Amino-3-(2-nitroaryl)propanoic acidsBaseIndazole acetic acids researchgate.net
Catalytic N-N CouplingIntermediates from Grignard reagents and 2-aminobenzonitrilesFeCl3/Bpy1H-Indazoles researchgate.net

Palladium-Catalyzed Cyclization and Amination Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and broad substrate scope. These methods often involve the formation of a carbon-nitrogen bond through intramolecular amination or cyclization.

A well-established method is the palladium-catalyzed intramolecular amination of aryl halides. acs.orgnih.govresearchgate.net This reaction typically involves the cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones. acs.orgnih.govresearchgate.net The choice of palladium catalyst and ligands is crucial for the success of these reactions, with chelating phosphines like rac-BINAP, DPEphos, and dppf often being effective. acs.orgnih.gov In contrast, bulky, electron-rich phosphines commonly used for intermolecular amination can lead to undesired side reactions. acs.orgnih.gov

Furthermore, palladium-catalyzed cascade reactions, such as an aryl amination-Heck cyclization sequence, provide a one-flask approach to substituted indoles, which are structurally related to indazoles. scilit.com Palladium-catalyzed amination has also been utilized in the synthesis of heteroannellated indoles and carbazoles. uminho.pt

The following table provides an overview of palladium-catalyzed approaches to indazole synthesis.

Reaction Type Starting Materials Catalyst System Key Features
Intramolecular AminationArylhydrazones of 2-haloaldehydes/ketonesPd(dba)2, chelating phosphines (e.g., rac-BINAP, DPEphos, dppf)Forms 1-aryl-1H-indazoles with good to high yields. acs.orgnih.gov
Amination-Heck Cascadeo-DihaloarenesPalladium catalystOne-flask synthesis of substituted indoles. scilit.com

Rhodium- and Copper-Cocatalyzed C-H Activation and C-N/N-N Coupling

The synergistic use of rhodium and copper catalysts has enabled the development of efficient methods for indazole synthesis via C-H activation and subsequent C-N and N-N bond formation. acs.orgsnnu.edu.cn These reactions offer a direct and atom-economical approach to the indazole core.

One such method involves the reaction of imidates with nitrosobenzenes. acs.orgsnnu.edu.cn This transformation proceeds under redox-neutral conditions and exhibits high functional group tolerance. acs.orgsnnu.edu.cn A rhodacyclic imidate complex has been identified as a key intermediate in this process. acs.orgsnnu.edu.cn The reaction is believed to proceed through a sequence of C-H activation by the rhodium catalyst, followed by migratory insertion into the N=O group of the nitrosobenzene. snnu.edu.cn Subsequent steps involving a copper cocatalyst lead to the formation of the N-N bond and the final indazole product. snnu.edu.cn

Another rhodium(III)-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, leading to the synthesis of N-aryl-2H-indazoles. nih.govacs.org This reaction demonstrates high functional group compatibility and allows for the preparation of a wide variety of substituted indazoles. nih.govacs.org

The table below summarizes the key features of rhodium- and copper-cocatalyzed indazole syntheses.

Reaction Type Starting Materials Catalyst System Key Mechanistic Steps
C-H Activation/C-N/N-N CouplingImidates and nitrosobenzenesRhodium and Copper catalystsC-H activation, migratory insertion, N-N bond formation. acs.orgsnnu.edu.cn
C-H Bond FunctionalizationAzobenzenes and aldehydesRhodium(III) catalystC-H bond addition to aldehyde, cyclative capture, aromatization. nih.govacs.org

Targeted Synthesis of this compound

Once the indazole core is established, the next crucial step is the introduction of the nitrile group at the C4 position to yield the target compound, this compound.

Cyanation Reactions for Nitrile Group Introduction at the C4 Position

The introduction of a nitrile group onto an aromatic ring, known as cyanation, is a widely used transformation in organic synthesis. snnu.edu.cn Various methods have been developed for this purpose, with palladium-catalyzed cyanation being a prominent strategy. orgsyn.org

Historically, cyanide sources such as potassium cyanide (KCN) and sodium cyanide (NaCN) were used in palladium-catalyzed cyanations. orgsyn.org However, due to their high toxicity, alternative and safer cyanide reagents have been sought. orgsyn.org Zinc cyanide (Zn(CN)2) has been employed with improved efficiency. orgsyn.org More recently, potassium ferrocyanide (K4[Fe(CN)6]) has emerged as a non-toxic and robust cyanide source for palladium-catalyzed cyanations, applicable to a wide range of substrates, including heteroaromatics. orgsyn.org

For the specific synthesis of this compound, a palladium-catalyzed cyanation of a suitable 4-substituted indazole precursor (e.g., 4-halo-1H-indazole) would be the logical approach. While the provided search results detail the general synthesis of aryl nitriles and the preparation of 1H-indazole-3-carbonitrile, the direct synthesis of this compound via cyanation is not explicitly detailed. However, the principles of palladium-catalyzed cyanation using reagents like K4[Fe(CN)6] would be directly applicable. orgsyn.org Another potential electrophilic cyanating agent is 1-cyanobenzotriazole, which has been shown to be effective for the C-cyanation of various carbanions. researchgate.net

The following table outlines common cyanation methods that could be adapted for the synthesis of this compound.

Cyanation Method Cyanide Source Catalyst Key Advantages
Palladium-Catalyzed CyanationK4[Fe(CN)6]Palladium catalystNon-toxic cyanide source, robust, wide substrate scope. orgsyn.org
Palladium-Catalyzed CyanationZn(CN)2Palladium catalystImproved efficiency over KCN/NaCN. orgsyn.org
Electrophilic Cyanation1-Cyanobenzotriazole-Convenient source of "CN+". researchgate.net

Functionalization of Pre-existing Indazole Scaffolds

The modification of an existing indazole core is a primary strategy for introducing the 4-carbonitrile group. This approach typically involves the preparation of a 4-substituted indazole, often a halogenated derivative, which then serves as a substrate for cyanation.

A key intermediate in this pathway is a 4-halo-1H-indazole. For instance, 4-chloro-1H-indazole can be synthesized from 2-methyl-3-chloroaniline through a sequence involving acetylation, diazotization with an alkyl nitrite (B80452) (like isopentyl nitrite), and subsequent cyclization and hydrolysis. chemicalbook.com

Once the 4-halo-1H-indazole is obtained, the introduction of the nitrile group can be achieved via transition-metal-catalyzed cyanation. Palladium-catalyzed methods are particularly effective. A well-established procedure for the cyanation of halo-heterocycles involves using a palladium catalyst, such as one derived from allylpalladium(II) chloride dimer, in conjunction with a phosphine (B1218219) ligand like Xantphos. orgsyn.org To mitigate the use of highly toxic cyanide salts, less hazardous reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) have been successfully employed as the cyanide source. orgsyn.orgorganic-chemistry.org This transformation converts the 4-halo-indazole directly into this compound.

Another emerging strategy is direct C-H functionalization, which avoids the pre-functionalization step of halogenation. While C-H activation at the C3 position of indazole is more common, methods for C4 functionalization are being developed. researchgate.net This can sometimes be achieved by using a directing group at a neighboring position to guide a metal catalyst to the C4 C-H bond for subsequent transformation. rsc.org

Table 1: Functionalization Approach via 4-Halo-Indazole Intermediate

StepReaction TypeTypical ReagentsIntermediate/ProductReference
1Indazole Ring Formation2-Methyl-3-chloroaniline, Acetic Anhydride, Isopentyl Nitrite4-Chloro-1H-indazole chemicalbook.com
2Palladium-Catalyzed Cyanation[PdCl(C₃H₅)]₂, Xantphos, K₄[Fe(CN)₆]·3H₂OThis compound orgsyn.org

Regioselective Synthesis Strategies for 4-Substituted Indazoles

Regioselective synthesis involves constructing the indazole ring from acyclic or monocyclic precursors in a manner that guarantees the placement of a substituent at the desired C4 position. This approach hinges on the strategic selection of starting materials where the future C4 substituent is already in place.

A classic route involves the diazotization and cyclization of a substituted aniline. To obtain a 4-substituted indazole, one would start with a 2-methylaniline bearing the desired substituent at the 3-position of the benzene ring. For example, the synthesis of 4-chloro-1H-indazole begins with 3-chloro-2-methylaniline. chemicalbook.com By extension, the synthesis of this compound would necessitate a starting material like 3-cyano-2-methylaniline. The general process involves diazotization of the amino group followed by an intramolecular cyclization that forms the pyrazole ring fused to the benzene core.

This principle ensures that the regiochemical outcome is controlled from the outset, providing a direct and predictable route to 4-substituted indazoles without requiring post-synthesis functionalization of the indazole core. nih.govbeilstein-journals.org

Advanced Synthetic Methodologies

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced methodologies for constructing the indazole scaffold.

One-Pot and Cascade Reactions in Indazole Synthesis

One-pot and cascade reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and thereby increasing efficiency and reducing waste. Several such processes have been developed for indazole synthesis.

One notable example is a palladium-catalyzed process that involves a sequential double C(sp²)–H bond functionalization. This reaction cascade begins with the chelate-assisted nitration of a sulfonyl hydrazide, which is followed by an intramolecular C–N bond formation to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org Another approach involves the one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives to produce a range of substituted indazoles in good yields. organic-chemistry.org These methods exemplify the power of cascade reactions to rapidly build molecular complexity from simple starting materials.

Table 2: Examples of Advanced One-Pot/Cascade Indazole Syntheses

MethodologyKey Starting MaterialsCatalyst/PromoterProduct TypeReference
Sequential Nitration/CyclizationSulfonyl HydrazidePalladium Catalyst3-Nitro-1-(phenylsulfonyl)-1H-indazoles rsc.org
Condensation/Cyclization2-Aminophenone, Hydroxylamine DerivativeMetal-FreeSubstituted 1H-Indazoles organic-chemistry.org

Metal-Free and Greener Synthetic Approaches

Growing environmental concerns have spurred the development of metal-free and green synthetic routes for indazole synthesis. These methods aim to replace heavy metal catalysts and hazardous solvents with more benign alternatives.

A prominent metal-free synthesis of 1H-indazoles proceeds from o-aminobenzoximes. The reaction occurs under mild conditions using methanesulfonyl chloride and triethylamine, affording the indazole products in good to excellent yields without the need for a metal catalyst. nih.gov Another scalable, metal-free protocol has been developed from 2-aminophenones and hydroxylamine derivatives, which is noted for being operationally simple and insensitive to air and moisture. organic-chemistry.org

In addition to avoiding metal catalysts, green chemistry emphasizes the use of environmentally friendly solvents. Syntheses have been reported using water or polyethylene (B3416737) glycol (PEG) as the reaction medium. rsc.org Furthermore, the use of non-toxic cyanide sources, such as potassium ferrocyanide, for the synthesis of nitrile-containing compounds like this compound represents a significant green advancement over traditional, more toxic cyanide reagents. orgsyn.orgorganic-chemistry.org

Table 3: Comparison of Greener Indazole Synthesis Approaches

Starting MaterialKey Reagents/Conditions"Green" AspectReference
o-AminobenzoximeMethanesulfonyl Chloride, TriethylamineMetal-Free, Mild Conditions nih.gov
2-AminophenoneHydroxylamine DerivativeMetal-Free, Simple Procedure organic-chemistry.org
4-Halo-1H-indazolePd-Catalyst, K₄[Fe(CN)₆]Non-toxic Cyanide Source orgsyn.orgorganic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance in drug discovery. While methodologies for the stereoselective synthesis of chiral this compound derivatives are not widely reported, established principles of asymmetric synthesis can be applied.

One powerful strategy is catalyst-controlled asymmetric synthesis. Recently, a highly enantioselective copper-hydride (CuH) catalyzed synthesis of indazoles with a quaternary chiral center at the C3-position has been developed. mit.edunih.govacs.orgmit.edu This method uses a chiral phosphine ligand (e.g., Ph-BPE) to control the facial selectivity of the addition of an electrophilic indazole to an allene, generating the C3-allylated indazole with high enantioselectivity. mit.edunih.gov This sets a precedent for using chiral transition metal catalysts to create stereocenters on the indazole scaffold.

A second major approach is substrate-controlled synthesis, which utilizes a chiral starting material from the "chiral pool." For example, the enantiospecific synthesis of potent indazole-3-carboxamide cannabinoid receptor agonists starts with enantiopure amino acid derivatives like L-valine or L-tert-leucine. frontiersin.org The chirality is transferred from the starting material to the final product, ensuring the formation of a single enantiomer.

Applying these principles to this compound, one could envision a strategy where a prochiral substituent at the C4 position is subjected to an asymmetric transformation using a chiral catalyst. Alternatively, a chiral auxiliary could be attached to the indazole nitrogen or a C4 side chain to direct a subsequent diastereoselective reaction before being cleaved.

This compound as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. documentsdelivered.com The indazole nucleus is widely recognized as such a scaffold, being a core component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties. nih.govnih.govresearchgate.net

The versatility of the indazole scaffold is rooted in its structural features. It is a bioisostere of indole (B1671886), yet the arrangement of its nitrogen atoms offers different hydrogen bonding patterns and dipole moments, allowing for unique interactions within protein binding sites. rsc.org This scaffold is present in several clinically approved drugs, such as:

Niraparib: An anticancer agent used for the treatment of ovarian, fallopian tube, and breast cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net

Granisetron: An antiemetic used to prevent nausea and vomiting caused by cancer therapy. researchgate.net

The inherent stability of the 1H-tautomer of indazole makes it a preferred synthetic and structural motif in drug development. austinpublishinggroup.comnih.gov The introduction of a carbonitrile group at the 4-position, as in this compound, enhances its utility by providing a strong electron-withdrawing group and a versatile synthetic handle for further molecular elaboration. uni.lu This substitution can influence the molecule's binding affinity and pharmacokinetic properties, making it a strategic component in the design of targeted therapies. For instance, novel 4-phenyl-1H-indazole derivatives have been developed as potent inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. nih.gov

Utilization in Scaffold Hopping and Fragment-Based Drug Discovery

Modern drug discovery techniques frequently employ strategies like scaffold hopping and fragment-based drug discovery (FBDD) to identify and optimize novel drug candidates. The 1H-indazole framework, including the 4-carbonitrile derivative, is well-suited for both approaches.

Scaffold Hopping: This strategy involves replacing the core molecular structure of a known active compound with a different, often isosteric, scaffold to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable safety profile. niper.gov.in A notable example is the scaffold hop from indoles to indazoles. Researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the central indole core with an indazole framework, aiming to overcome venetoclax (B612062) resistance in certain cancers. rsc.org This switch leverages the unique electronic and steric properties of the indazole ring to alter the binding profile and biological activity.

Fragment-Based Drug Discovery (FBDD): FBDD begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. morressier.com These fragments are then grown or merged to create more potent, lead-like molecules. The indazole nucleus is an ideal fragment due to its rigid structure, favorable physicochemical properties, and synthetic tractability. In one FBDD campaign targeting the AXL receptor tyrosine kinase, an indazole fragment was identified as an initial hit. nih.gov Through systematic optimization, this fragment was elaborated into a potent AXL inhibitor, demonstrating the power of using the indazole core as a starting point for lead discovery. nih.gov The this compound structure itself represents a high-quality fragment, combining a recognized pharmacophore with a nitrile group that can be used for subsequent chemical modifications.

Development of Novel Chemical Entities based on this compound

The this compound scaffold serves as a foundational structure for the creation of novel chemical entities with tailored biological activities. Medicinal chemists utilize the nitrile group and other positions on the indazole ring to synthesize libraries of compounds for screening against various therapeutic targets.

A prime example is the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov Researchers designed and synthesized a series of novel compounds with different heterocyclic scaffolds, including indazole. Within this series, a 4-phenyl-1H-indazole derivative, Z13, emerged as the most potent inhibitor of the PD-1/PD-L1 interaction. nih.gov

CompoundTargetAssayActivity (IC₅₀)
Z13 PD-1/PD-L1 InteractionHTRF Binding Assay189.6 nM

This interactive table summarizes the inhibitory activity of compound Z13.

Further studies confirmed that Z13 binds directly to PD-L1 with high affinity and demonstrated significant in vivo antitumor efficacy in a melanoma model, highlighting the potential of this indazole-based compound as a promising candidate for further development. nih.gov Similarly, other research has focused on synthesizing 1H-indazole derivatives with substituents at the 4- and 6-positions to target enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), another important target in immuno-oncology. nih.gov

Role as a Key Synthetic Intermediate for Bioactive Molecules

Beyond its direct incorporation as a core scaffold, this compound is a valuable synthetic intermediate—a building block used in the multi-step synthesis of more complex bioactive molecules. Its chemical stability and the reactivity of the nitrile group and the N-H bond allow for a wide range of chemical transformations.

The synthesis of substituted indazoles often begins with precursors like 2-fluorobenzonitriles. For example, the reaction of 2-fluoro-6-methoxybenzonitrile (B1332107) with hydrazine hydrate (B1144303) is a key step in producing 4-methoxy-1H-indazol-3-amine, an intermediate for a series of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists. acs.org This demonstrates a common pathway where a substituted benzonitrile (B105546) leads to an indazole core, which is then further functionalized.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, each yielding a new class of derivatives with potentially distinct biological activities. The N-H proton can be readily substituted, for example, through alkylation with reagents like 3-cyanobenzyl chloride, allowing for the introduction of diverse side chains that can probe different regions of a target's binding pocket. acs.org This synthetic versatility makes this compound and related structures indispensable starting materials in the synthesis of complex drugs and molecular probes. For instance, indazole intermediates are crucial for the synthesis of lonidamine, an anticancer agent, and gamendazole, a male contraceptive drug candidate. researchgate.net

Biological Activities and Pharmacological Investigations of 1h Indazole 4 Carbonitrile Derivatives

Anticancer and Antitumor Activities.nih.govnih.govnih.gov

Derivatives of 1H-indazole have emerged as a significant class of compounds in oncology research, with several demonstrating potent anticancer and antitumor activities. nih.govnih.gov The versatility of the indazole ring allows for structural modifications that can target various pathways involved in cancer progression.

Inhibition of Kinases and Associated Pathways (e.g., FGFR, ERK1/2, PLK4, Trk, PKMyt1, Checkpoint Kinases).nih.govnih.gov

The anticancer effects of many 1H-indazole derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR inhibitors. researchgate.net One of the most promising compounds in a separate study, an indazole derivative referred to as 9u, demonstrated significant inhibitory activity against FGFR1 with an IC50 value of 3.3 nM. nih.gov Another study designed and synthesized 1H-indazole derivatives as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, with compound 27i showing a remarkable FGFR4 IC50 of 2.4 nM. nih.gov

Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a critical regulator of mitosis, and its overexpression is linked to several cancers. rsc.org Researchers have developed potent PLK4 inhibitors based on the 1H-indazole scaffold. For instance, (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones have been optimized as selective PLK4 inhibitors with oral antitumor efficacy. nih.gov A derivative, compound 13b , exhibited a bioavailability of 22% and resulted in a 96% tumor growth inhibition in a xenograft model. nih.gov Another series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives yielded compound K22 , which displayed a potent PLK4 inhibitory activity with an IC50 of 0.1 nM. rsc.orgnih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition: Novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent type II TRK inhibitors, which are effective against acquired resistance mutations. nih.gov Compound 40l from this series showed significant suppression of cancer cell proliferation, including those with TRKA resistance mutations. nih.gov

The table below summarizes the inhibitory activities of selected 1H-indazole derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)Reference
9u FGFR13.3 nih.gov
27i FGFR42.4 nih.gov
K22 PLK40.1 rsc.orgnih.gov
40l TRKANot specified nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway: The Raf/MEK/ERK signaling pathway is frequently overactive in various cancers. researchgate.net While specific inhibitors based on the 1H-indazole-4-carbonitrile are not detailed, the general class of small molecule inhibitors targeting this pathway is under active investigation. nih.gov

Apoptosis Induction Pathways.researchgate.net

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain 1H-indazole derivatives have been shown to trigger this process in cancer cells. A study on 1H-indazole-3-amine derivatives found that compound 6o could induce apoptosis in chronic myeloid leukemia (K562) cells. researchgate.net This was associated with the regulation of Bcl-2 family members and the p53/MDM2 pathway. researchgate.net Another indazole derivative, 2f , promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. nih.gov

Overcoming Drug Resistance Mechanisms in Cancer Therapy.nih.govnih.govnih.gov

A significant challenge in cancer treatment is the development of drug resistance. nih.gov Researchers are exploring 1H-indazole derivatives to overcome these resistance mechanisms. For example, the development of type II TRK inhibitors, such as the 3-(1H-pyrazol-4-yl)-1H-indazole derivative 40l , is aimed at combating acquired resistance to first-generation TRK inhibitors. nih.gov Similarly, 1H-indazole derivatives have been designed to inhibit FGFR4 with gatekeeper mutations that confer resistance to other treatments. nih.gov The compound 27i was effective against such mutant cell lines. nih.gov

Anti-Inflammatory Activities.nih.govresearchgate.netnih.gov

The 1H-indazole core is present in commercially available anti-inflammatory drugs like bendazac (B1667983) and benzydamine. nih.gov Research has shown that various indazole derivatives possess significant anti-inflammatory properties. nih.govresearchgate.netnih.gov In vivo studies have demonstrated that indazole and its derivatives can dose-dependently and time-dependently inhibit carrageenan-induced paw edema in rats. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov Computational studies have also supported the potential of 1H-indazole analogs as anti-inflammatory agents by showing significant binding affinities to the COX-2 enzyme. researchgate.net

Antimicrobial, Antibacterial, and Antifungal Properties.nih.govnih.gov

Derivatives of 1H-indazole have demonstrated a broad spectrum of antimicrobial activity. nih.gov

Antibacterial Activity: A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds showed notable activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov

The table below highlights the antibacterial activity of selected 4-bromo-1H-indazole derivatives.

CompoundBacterial StrainActivityReference
12 Penicillin-resistant S. aureus256-fold more potent than 3-MBA nih.gov
18 Penicillin-resistant S. aureus256-fold more potent than 3-MBA nih.gov
9 S. pyogenes PSMIC of 4 µg/mL nih.gov

Anti-HIV and Antiviral Potentials.nih.govnih.govnih.gov

The antiviral properties of 1H-indazole derivatives have been explored, with some compounds showing promising activity against various viruses. nih.gov

Anti-HCV Activity: A study on 1-aminobenzyl-1H-indazole-3-carboxamide analogues identified potent agents against the Hepatitis C virus (HCV). nih.gov Two compounds, 5n and 5t , exhibited low micromolar IC50 and EC50 values, making them promising candidates for further development. nih.gov

Anti-Dengue Virus Activity: Research has also identified 6-acetyl-1H-indazole (6A1HI ) as an inhibitor of the dengue virus (DENV). nih.gov This compound was found to inhibit the RNA replication step of the DENV life cycle. nih.gov

The table below summarizes the antiviral activities of selected 1H-indazole derivatives.

CompoundVirusIC50 / EC50 (µM)Reference
5n HCVIC50 = 0.013, EC50 = 0.018 nih.gov
5t HCVIC50 = 0.007, EC50 = 0.024 nih.gov
6A1HI DENVEC50 = 6.5 nih.gov

Enzyme Inhibition Studies (e.g., MAO-B, IDO1, DD-carboxypeptidase)

The ability of 1H-indazole derivatives to selectively inhibit enzyme activity is a cornerstone of their therapeutic potential.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase (MAO) enzymes are critical in the metabolism of neurotransmitter amines, and their inhibition is a key strategy in treating neuropsychiatric and neurodegenerative conditions like Parkinson's disease. nih.gov Based on the finding that 7-nitroindazole (B13768) acts as a reversible and competitive inhibitor of MAO-B, a series of C5- and C6-substituted indazole derivatives were investigated for their MAO inhibitory properties. nih.gov

While most compounds showed modest activity against the MAO-A isoform, nearly all derivatives demonstrated potent, submicromolar inhibition of human MAO-B. nih.gov Specifically, substitutions at the C5 position of the indazole ring yielded exceptionally potent MAO-B inhibitors. nih.gov Kinetic studies of a selected derivative confirmed a competitive mode of inhibition, suggesting these compounds act similarly to 7-nitroindazole. nih.gov Further research into N-substituted indole-based analogues, compared with indazole-based compounds, also yielded potent and selective MAO-B inhibitors, with some exhibiting a competitive mode of inhibition. capes.gov.br

Table 1: MAO-B Inhibitory Activity of Selected Indazole Derivatives

Compound Target IC₅₀ (µM) Selectivity Index (SI) vs. MAO-A
Indazole Derivative 5c MAO-A 0.745 -
C5-Substituted Indazoles MAO-B 0.0025–0.024 -
Indole (B1671886) Analogue 4b MAO-B 1.65 > 60

| Indole Analogue 4e | MAO-B | 0.78 | > 120 |

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) are crucial immune checkpoint enzymes that play a role in cancer by suppressing T-cell-mediated antitumor responses. acs.org Inhibition of these enzymes is a promising strategy in immuno-oncology. Research into 4,6-disubstituted-1H-indazole derivatives has identified compounds with potent inhibitory activity against these targets. acs.org Structure-activity relationship (SAR) analysis revealed that a nitro-aryl group at the C-4 position was beneficial for TDO inhibition, while substituents at the C-6 position influenced the activity and selectivity for IDO1 versus TDO. acs.org Certain derivatives demonstrated nanomolar potency against TDO, and one derivative, HT-37, was identified as a dual inhibitor of both IDO1 and TDO. acs.org

Table 2: IDO1/TDO Inhibitory Activity of Selected 1H-Indazole Derivatives

Compound IDO1 IC₅₀ (µM) TDO IC₅₀ (µM)
HT-28 - 0.62
HT-30 - 0.17

| HT-37 | 0.91 | 0.46 |

DD-Carboxypeptidase Inhibition

Based on available literature, specific studies detailing the inhibition of DD-carboxypeptidase by this compound derivatives are not prominently reported. This area may represent an opportunity for future investigation.

Receptor Modulation and Binding Studies (e.g., GPR120, GPR40, 5-HT3, D2)

Indazole derivatives have been shown to modulate various G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are important targets for a range of pathologies.

GPR120 and GPR40 Modulation

GPR120 (also known as Free Fatty Acid Receptor 4) and GPR40 (Free Fatty Acid Receptor 1) are fatty acid-sensing receptors involved in metabolic regulation and inflammation. medchemexpress.comnih.gov GPR120, expressed in pro-inflammatory macrophages, functions as a receptor for omega-3 fatty acids and mediates anti-inflammatory effects. medchemexpress.com GPR40 is expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. nih.gov While these receptors are significant therapeutic targets, specific research directly linking their modulation to this compound derivatives is limited in the reviewed literature.

5-HT₃ and D₂ Receptor Modulation

The indazole core is present in several drugs targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. Granisetron, an established anti-emetic used in cancer chemotherapy, is an indazole derivative that functions as a potent and selective 5-HT₃ receptor antagonist. pnrjournal.comresearchgate.net

In the context of antipsychotic drug development, researchers have designed and synthesized novel indazole derivatives that act as multi-target ligands for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. researchgate.net This multi-receptor profile is considered beneficial for treating schizophrenia. One lead compound, D2AAK3, showed significant affinity for these key molecular targets, prompting the optimization of related indazole and piperazine (B1678402) scaffolds to develop potential new treatments for schizophrenia. researchgate.net

Table 3: Receptor Binding Affinity of a Lead Indazole Derivative

Compound Target Receptor Affinity (Kᵢ)
D2AAK3 D₂ Significant
D2AAK3 5-HT₁ₐ Significant

| D2AAK3 | 5-HT₂ₐ | Significant |

Note: Specific Kᵢ values for D2AAK3 were not provided in the source material, only that it shows affinity.

Neuroprotective Applications

The development of neuroprotective agents is critical for addressing neurodegenerative diseases like Parkinson's and Alzheimer's. Indazole derivatives have demonstrated potential in this area. A library of pyrimido[1,2-b]indazole derivatives was found to selectively inhibit human MAO-B in a reversible and competitive manner. medchemexpress.com Beyond enzyme inhibition, a key analogue, 4i, was shown to protect human neuroblastoma SH-SY5Y cells from cell death induced by the neurotoxin 6-hydroxydopamine, a common model for Parkinson's disease research. medchemexpress.com

Furthermore, the indazole molecule In-Cl has demonstrated neuroprotective effects and promotion of axon myelination in in-vivo studies of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.net

Other Reported Biological Activities (e.g., Antispermatogenic, Antileishmanial)

The pharmacological profile of indazole derivatives extends beyond enzyme inhibition and receptor modulation to include other significant biological effects.

Antispermatogenic Activity

Certain indazole derivatives have been identified as potent inhibitors of spermatogenesis. A series of halogenated 1-benzyl-1H-indazole-3-carboxylic acids were synthesized and studied for their effects on testicular function. nih.gov Histological examination of rat testes treated with these compounds revealed disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia appeared unaffected. nih.gov Notably, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (also known as lonidamine) and its related analogues showed potent antispermatogenic activity. nih.gov Another indazole derivative, gamendazole, has also been investigated as a candidate for male contraception. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current therapies are often toxic and face issues with resistance. nih.gov Indazole derivatives have emerged as promising candidates for new antileishmanial drugs. nih.govnih.gov In one study, twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis. nih.gov Several compounds showed high selectivity and potent activity against the promastigote stage of the parasite. nih.govnih.gov Four of these were as active as the standard drug Amphotericin B against the clinically relevant intracellular amastigote stage. nih.govnih.gov Structure-activity relationship studies indicated that hydrophilic fragments substituted at position 1 of the indazole ring were key to improving the selectivity profile of these compounds. nih.gov

Table 4: Antileishmanial Activity of a Lead 5-Nitroindazole Derivative

Compound Target Stage IC₅₀ (µM) Selectivity Index (SI)

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Amastigotes | 0.46 ± 0.01 | 875 |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituents on the Indazole Ring System

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. researchgate.net SAR studies have consistently shown that modifications at various positions of the indazole ring can significantly impact potency, selectivity, and pharmacokinetic properties. nih.govacs.org For instance, in the development of kinase inhibitors, a major area of application for indazole derivatives, the substitution pattern is a key determinant of efficacy. nih.govnih.gov

Role of the Nitrile Group at the C4 Position on Biological Activity

The nitrile group (–C≡N) at the C4 position of the 1H-indazole ring is a significant functional group that can profoundly influence the biological activity of the molecule. This group is often introduced to modulate the electronic properties of the ring system and to serve as a key interaction point with biological targets.

For example, in the context of CC-Chemokine Receptor 4 (CCR4) antagonists, SAR investigations began with an examination of C4-substituted indazoles. acs.org The synthesis of these compounds often involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303), highlighting the nitrile group as an early and integral part of the molecular design. acs.org

The nitrile group's impact is further illustrated in the development of inhibitors for other targets. While specific data on the direct role of the C4-nitrile in all contexts is not always detailed, the frequent inclusion of this moiety in patented structures and preclinical candidates suggests its importance. The preparation of 1H-indazole-3-carbonitrile, a related isomer, has been well-documented, underscoring the chemical accessibility and interest in nitrile-substituted indazoles. orgsyn.org

Effects of Additional Halogenation and Other Substituents (e.g., fluoro, nitro)

The introduction of halogens and other small functional groups onto the indazole ring is a common strategy to fine-tune the biological activity of these compounds. Halogenation, in particular, can affect lipophilicity, metabolic stability, and binding interactions.

SAR studies on various indazole derivatives have demonstrated the impact of halogenation:

Bromination: In a series of 4-bromo-1H-indazole derivatives developed as FtsZ inhibitors, the bromine at the C4 position was a key feature. nih.gov Further modifications on this scaffold led to compounds with potent antibacterial activity. nih.gov Regioselective bromination at the C7 position of 4-substituted 1H-indazoles has also been achieved, allowing for further diversification of the scaffold. nih.gov

Fluorination: The use of fluorine substituents has been explored to improve cellular activity. For example, the introduction of a 2,6-difluoro-3-methoxyphenyl group in a series of 1H-indazol-3-amine derivatives led to potent FGFR inhibitors. nih.gov

Chlorination: Dichloro-substituted derivatives have shown significant activity. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were identified as potent FGFR1 inhibitors. nih.gov

Nitro Group: The position of a nitro group on the indazole ring can influence reactivity and isomer formation. Studies on the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) have provided insights into their chemical behavior. nih.govsemanticscholar.org

The electronic nature of the substituents plays a crucial role. Electron-donating groups, such as methyl or methoxy, and electron-withdrawing groups, like nitro, can significantly alter the reactivity and biological profile of the indazole core. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-based compounds, the 1H-indazole ring itself often serves as a core pharmacophoric element. nih.gov

Key structural motifs that contribute to the biological activity of indazole derivatives include:

The 1H-indazole nucleus: This is considered a "novel key pharmacophore" for activities such as IDO1 inhibition. nih.gov The ability of the 1H-indazole motif to engage in effective interactions with biological targets, such as the ferrous ion of heme and hydrophobic pockets, underscores its importance. nih.gov

Substituents at specific positions: The nature of the substituent at the C3, C4, C5, and C6 positions can be critical. For instance, in IDO1 inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role. nih.gov In a series of 1,3-disubstituted indazoles as HIF-1 inhibitors, a substituted furan (B31954) moiety on the indazole skeleton was found to be crucial for high activity. elsevierpure.com

N1-substituents: The group attached to the N1 position of the indazole ring can significantly influence potency and selectivity. In the development of estrogen receptor degraders, SAR studies on a triphenylalkene scaffold identified a 1H-indazole derivative with an N1-substituent as a highly efficient degrader of the ER-α. nih.gov

The following table summarizes the key pharmacophoric features and their observed impact on biological activity.

Pharmacophoric FeaturePositionImpact on Biological ActivityTarget Class Example
1H-Indazole RingCore ScaffoldEssential for binding to various biological targets. nih.govKinases, IDO1
Nitrile GroupC4Modulates electronic properties and provides a key interaction point. acs.orgCCR4
Halogen (Br, Cl, F)C4, C6, C7Enhances potency and metabolic stability. nih.govnih.govnih.govFtsZ, FGFR
Substituted Aryl/HeteroarylC3, C5, C6Provides key binding interactions and influences selectivity. nih.govelsevierpure.comFGFR, HIF-1
N-Alkyl/Aryl SubstituentN1Influences potency, selectivity, and pharmacokinetic properties. nih.govEstrogen Receptor

Optimization of Potency, Selectivity, and Biological Efficacy

Strategies for optimization include:

Systematic SAR exploration: By systematically varying substituents at different positions of the indazole ring, researchers can identify the most favorable modifications for a given target. nih.govacs.org For example, in the development of pan-Pim kinase inhibitors, systematic optimization of both the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in a derivative with picomolar biochemical potency. nih.gov

Fragment-based lead discovery (FBLD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.gov

Structure-based design: When the three-dimensional structure of the target protein is known, it can be used to guide the design of inhibitors that fit optimally into the binding site. nih.gov

The following table provides examples of how optimization strategies have led to improved indazole-based inhibitors.

Lead Compound ScaffoldOptimization StrategyResulting ImprovementTarget
3-(Pyrazin-2-yl)-1H-indazoleSystematic optimization of piperidine and 2,6-difluorophenyl moietiesPicomolar biochemical potency against all three Pim kinases. nih.govPim Kinases
1H-Indazole-based estrogen receptor modulatorSAR studies on a triphenylalkene scaffoldIdentification of a potent and orally bioavailable estrogen receptor degrader. nih.govEstrogen Receptor-α
4-Substituted 1H-indazole sulfonamideVariation of C4, C5, C6, C7, and N1 substituentsIdentification of a potent and orally absorbed CCR4 antagonist. acs.orgCCR4

Conformational Analysis and Tautomerism Influence on Activity

The three-dimensional conformation and the potential for tautomerism are important considerations in the design of indazole-based drugs, as they can significantly influence how a molecule interacts with its biological target.

Conformational Analysis: The flexibility of substituents on the indazole ring can allow the molecule to adopt different conformations. Understanding the preferred conformation for binding to a specific target is crucial for rational drug design. X-ray diffraction studies of indazole sulfonamide fragments have suggested the presence of an important intramolecular interaction in the active conformation for binding to CCR4. acs.org This highlights the importance of conformational analysis in elucidating the bioactive conformation.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand and a biological target, such as a protein or enzyme. In the context of 1H-indazole-4-carbonitrile and its derivatives, molecular docking simulations have been instrumental in identifying potential therapeutic targets and elucidating the binding modes of these compounds.

For instance, various indazole derivatives have been docked against different protein targets to assess their potential as therapeutic agents. One study focused on the anti-inflammatory potential of 1H-indazole analogs by docking them with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net The results revealed that compounds with specific substitutions, such as difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups, exhibited significant binding affinities, with docking scores of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net These findings suggest that the indazole scaffold can be effectively modified to enhance its interaction with the active site of COX-2.

In another investigation, a series of 3-carboxamide indazole derivatives were synthesized and their binding efficacy against a renal cancer-related protein (PDB: 6FEW) was evaluated using AutoDock 4. nih.gov The docking analysis identified derivatives 8v, 8w, and 8y as having the highest binding energies, indicating a strong potential for these compounds as anticancer agents. nih.govrsc.org Similarly, molecular docking studies on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors have shown good binding efficiency for the most potent compounds within the active site of the HIF-1α protein. nih.gov

The process of molecular docking typically involves preparing the protein structure by removing water molecules and adding polar hydrogens, and preparing the ligand by generating its 3D conformation and assigning charges. A grid box is then defined around the active site of the target protein, and a docking algorithm is used to explore various conformations and orientations of the ligand within this grid, calculating the binding energy for each pose. nih.gov Tools like AutoDock Vina and BIOVIA Discovery Visualizer are commonly employed for these simulations and for visualizing the resulting ligand-receptor interactions. nih.govajchem-a.com

Table 1: Molecular Docking Results for Selected Indazole Derivatives

Derivative Target Protein PDB ID Docking Score (kcal/mol) Reference
1H-Indazole with difluorophenyl group Cyclooxygenase-2 (COX-2) 3NT1 -9.11 researchgate.net
1H-Indazole with para-toulene group Cyclooxygenase-2 (COX-2) 3NT1 -8.80 researchgate.net
1H-Indazole with 4-methoxyphenyl group Cyclooxygenase-2 (COX-2) 3NT1 -8.46 researchgate.net
Derivative 8v Renal cancer-related protein 6FEW High nih.govrsc.org
Derivative 8w Renal cancer-related protein 6FEW High nih.govrsc.org
Derivative 8y Renal cancer-related protein 6FEW High nih.govrsc.org
Compound 39 HIF-1α protein - Good nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are crucial in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. jocpr.com QSAR studies on 1H-indazole derivatives have been conducted to understand the structural features that govern their inhibitory activities against various biological targets.

A typical QSAR study involves several key steps: data collection of compounds with known activities, calculation of molecular descriptors (physicochemical properties or theoretical molecular descriptors), selection of relevant descriptors, model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous model validation. jocpr.comfrontiersin.org

For example, 3D-QSAR studies have been performed on indazole derivatives as HIF-1α inhibitors. nih.gov These studies utilize field-based and Gaussian-based approaches to generate steric and electrostatic contour maps. These maps provide a structural framework that helps in understanding how different substitutions on the indazole ring affect the inhibitory potency. nih.gov The models are validated using statistical parameters generated by the partial least squares (PLS) method. nih.gov The insights gained from these QSAR models, often combined with pharmacophore mapping, guide the design of new, more potent inhibitors. nih.gov

The development of a QSAR model can be illustrated by the following general equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In a study on xanthone (B1684191) derivatives as anti-tuberculosis agents, a QSAR model was developed using the MLR method, resulting in an equation that correlated the biological activity (Log IC50) with specific electronic descriptors (qC1, qC4, qC9). nih.gov The statistical quality of this model was confirmed by parameters such as the squared correlation coefficient (r² = 0.730) and the predictive residual sum of squares (PRESS = 2.11). nih.gov Similar approaches can be applied to this compound derivatives to predict their activities and guide the synthesis of novel compounds with enhanced therapeutic properties.

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and provides a more realistic understanding of the binding event.

MD simulations have been employed to study the stability of 1H-indazole derivatives within the active sites of their target enzymes. In the investigation of 1H-indazole analogs as anti-inflammatory agents, MD simulations were carried out on the docked complex of a test compound (BDF) with the COX-2 enzyme. researchgate.net The results indicated that the compound remained relatively stable in the active site of the enzyme throughout the simulation. researchgate.net The stability of the complex is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile suggests that the ligand has found a stable binding pose.

Similarly, MD simulations were performed on the most potent indazole derivative (compound 39) complexed with the HIF-1α protein. nih.gov These simulations confirmed that the compound was quite stable in the active site, reinforcing the findings from the molecular docking studies. nih.gov The combination of molecular docking and MD simulations provides a powerful approach to not only identify potential inhibitors but also to validate their binding modes and stability, offering greater confidence in the predicted interactions. The Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method can be used to analyze the binding free energy components of the complex. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT studies are valuable for understanding the electronic properties and reactivity of molecules like this compound.

DFT calculations, often performed using software like GAUSSIAN, can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally indicates higher reactivity.

In a study of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to study their physicochemical properties. nih.gov The analysis revealed that specific derivatives (8a, 8c, and 8s) had the most substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.govrsc.org Conversely, compounds with smaller energy gaps were identified as better electron donors or acceptors, which can be crucial for their biological activity. nih.gov

Furthermore, DFT calculations can be used to confirm the assignment of NMR spectra through methods like Gauge-Invariant Atomic Orbital (GIAO) calculations. nih.govsemanticscholar.org This approach has been used to provide a sound theoretical basis for the experimental observations of the reaction of NH-indazoles with formaldehyde (B43269). nih.govsemanticscholar.org

Table 2: Predicted Collision Cross Section (CCS) values for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 144.05562 128.6
[M+Na]+ 166.03756 141.0
[M-H]- 142.04106 128.7
[M+NH4]+ 161.08216 147.3
[M+K]+ 182.01150 135.6
[M+H-H2O]+ 126.04560 114.9
[M+HCOO]- 188.04654 147.5
[M+CH3COO]- 202.06219 141.0
[M+Na-2H]- 164.02301 136.7
[M]+ 143.04779 123.2
[M]- 143.04889 123.2

Data sourced from PubChemLite uni.lu

Cheminformatics and Virtual Screening Applications in Indazole Research

Cheminformatics encompasses the use of computational and informational techniques to a range of problems in the field of chemistry. f1000research.com Virtual screening, a key application of cheminformatics, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov

In the context of indazole research, cheminformatics tools play a crucial role in managing and analyzing the vast amount of chemical and biological data generated. nih.gov Virtual screening campaigns can be performed to filter large compound databases, such as PubChem, to identify novel indazole-based scaffolds with potential therapeutic activity. nih.gov These campaigns often employ a hierarchical approach, starting with rapid, less computationally intensive methods like pharmacophore-based screening or similarity searching, followed by more rigorous methods like molecular docking for the most promising candidates. pku.edu.cnmdpi.com

The development of new tools and approaches in cheminformatics, such as chemographic and pharmacographic methods, helps in visualizing and analyzing chemical diversity, which is essential for designing focused libraries of indazole derivatives for screening. nih.gov Furthermore, the integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models into virtual screening workflows allows for the early identification of compounds with unfavorable pharmacokinetic properties, reducing late-stage attrition in the drug discovery pipeline. nih.gov

Patent Landscape and Intellectual Property Considerations

Analysis of Patented 1H-Indazole-4-carbonitrile Compounds and their Applications

The this compound core is a valuable pharmacophore, and its derivatives have been the subject of numerous patents for a wide array of therapeutic applications. The nitrile group at the 4-position is a key feature, often serving as a synthetic handle or an important interaction point with biological targets. Patenting efforts have largely focused on modifying the indazole ring and attaching various substituents to explore and claim novel chemical space with therapeutic potential.

A review of the patent literature reveals that derivatives of this compound are primarily investigated for their roles as inhibitors of protein kinases, which are crucial targets in oncology and inflammation. nih.govnih.gov Other significant areas of application include treatments for neurodegenerative diseases, bacterial infections, and pain management. google.comgoogle.comgoogle.com

Table 1: Examples of Patented Indazole Derivatives and their Applications

Compound Class/Derivative Therapeutic Application Key Target/Mechanism Patent Example
Substituted 1H-indazoles Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) JNK Inhibitory Action US6982274B2 google.com
Indazole Sulfonamides Bacterial Infections (e.g., Tuberculosis) KasA Enzyme Inhibition WO2019046467A1 google.com
2-Substituted Indazoles Inflammatory Diseases, Autoimmune Diseases IRAK4 Inhibition EP3448846B1 google.com
Amide Substituted Indazoles Cancer Therapy PARP Inhibition US8436185B2 google.com
1H-Indazol-3-amine Derivatives Cancer (Leukemia) Bcr-Abl Inhibition Recent Research mdpi.com

Detailed research findings from these patents highlight the versatility of the indazole scaffold. For instance, patent US6982274B2 describes novel 1H-indazole compounds with potent inhibitory action against c-Jun N-terminal kinase (JNK), a protein kinase implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. google.com In the realm of infectious diseases, patent WO2019046467A1 discloses indazole sulfonamides as inhibitors of the Mycobacterium tuberculosis enzyme KasA, presenting a new avenue for treating tuberculosis. google.com Furthermore, compounds targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) have been patented for treating inflammatory and autoimmune disorders, including rheumatoid arthritis and lupus. google.comgoogle.com The well-known PARP inhibitor, Niraparib, features a 2H-indazole-7-carboxamide structure, underscoring the scaffold's success in oncology. google.com

Trends in Patenting Strategies for Indazole-Based Therapeutics

The patenting strategies for indazole-based therapeutics have evolved, reflecting broader trends in the pharmaceutical industry. A primary strategy involves the creation of "patent thickets," where a company files multiple patents covering various aspects of a drug to build a robust intellectual property wall and extend market exclusivity. drugpatentwatch.com

Key trends in patenting strategies include:

Core Scaffold Modification: The most common strategy involves making specific substitutions at various positions of the indazole ring. This creates novel chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. Patents often claim a generic Markush structure, covering a wide range of possible substituents, in addition to specific exemplified compounds. google.com

Target-Specific Development: There is a strong trend towards developing and patenting indazole derivatives as inhibitors for specific biological targets, particularly protein kinases. nih.govnih.gov Research focuses on designing compounds that fit the unique binding pockets of kinases like FGFR, IDO1, Pim kinases, and Aurora kinases, leading to patents for highly specific therapeutic agents. nih.govresearchgate.net

Patenting of Intermediates and Synthetic Processes: Companies not only patent the final active pharmaceutical ingredient (API) but also novel intermediates and the specific processes used for their synthesis. This provides an additional layer of intellectual property protection, making it more difficult for competitors to produce the same molecule, even if the primary patent on the compound expires. google.com

Secondary Patents: To extend the commercial life of a drug, companies file secondary patents. These can cover new formulations, specific salts or polymorphs with improved stability or bioavailability, or new methods of use for different diseases. google.comdrugpatentwatch.com For example, a patent might be granted for a specific tosylate salt of an indazole compound, offering advantages over the freebase form. google.com

Evergreening Prohibitions: It is important to note that some jurisdictions, such as India, have provisions like Section 3(d) of the Patents Act to prevent "evergreening"—the practice of obtaining patents on minor modifications of existing drugs without demonstrating enhanced efficacy. drugpatentwatch.com This influences global patenting strategies.

Freedom-to-Operate Analysis for Novel this compound Research

A Freedom-to-Operate (FTO) analysis is an essential strategic step for any entity planning to conduct research and development or commercialize a new product. drugpatentwatch.comwipo.int Its purpose is to determine whether a proposed product, process, or service is at risk of infringing on the valid intellectual property rights, primarily patents, of third parties. scienceopen.combiomarker.nu

For novel research involving this compound, a thorough FTO analysis is critical. This process typically involves several key steps:

Patent Searching: The first step is to conduct comprehensive searches of patent databases (e.g., Google Patents, WIPO's PATENTSCOPE, national patent office databases). The search must be designed to identify patents and published patent applications that claim subject matter relevant to the proposed research. For this compound, this would include searches for:

The specific compound structure.

Broader Markush structures that encompass the compound.

Derivatives and analogs.

Synthetic methods for its preparation.

Its use in specific therapeutic indications.

Formulations containing the compound.

Analysis of Patent Claims: Once relevant patents are identified, a detailed legal and scientific analysis of their claims is required. wipo.int The claims define the legal scope of the patent protection. It is crucial to determine if the proposed research activities, such as synthesizing the compound or using it in a specific assay, would fall within the scope of any active patent's claims.

Assessing Patent Validity and Status: The analysis should also consider the legal status and validity of any potentially blocking patents. A patent may be expired, may not be in force in the specific country where the research is being conducted, or could potentially be challenged and invalidated based on prior art.

Strategic Decision-Making: Based on the FTO analysis, several strategic options may be considered if a blocking patent is identified: wipo.int

Licensing: Negotiating a license from the patent holder to use the technology.

Inventing Around: Modifying the research plan or compound structure to avoid infringing the patent claims.

Challenging the Patent: Attempting to invalidate the patent through legal proceedings, although this can be a costly and lengthy process.

Abandoning the Project: In cases of high infringement risk and no viable alternatives, the project may be discontinued.

An FTO analysis is not a one-time event but a dynamic process that should be updated regularly, as new patents are published continuously (typically 18 months after their filing date). scienceopen.com While initial searches can be performed by researchers, a formal FTO opinion should be obtained from a qualified patent attorney to minimize legal risks before significant investment in a project. biomarker.nu

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways for 1H-Indazole-4-carbonitrile

The development of efficient and sustainable synthetic methods is crucial for the widespread application of this compound and its derivatives. While traditional methods for indazole synthesis exist, researchers are increasingly exploring unconventional pathways that offer improved yields, regioselectivity, and functional group tolerance.

A significant area of advancement is the use of transition-metal-catalyzed C-H bond functionalization. nih.govacs.orgnih.gov This approach allows for the direct introduction of functional groups onto the indazole core, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org Similarly, cobalt(III)-catalyzed C-H functionalization has emerged as a cost-effective alternative for creating N-aryl-2H-indazoles and other heterocyclic compounds. nih.govacs.org These methods provide a direct and atom-economical route to complex indazole structures.

Another promising avenue is the application of visible-light photoredox catalysis. nih.govnih.govresearchgate.net This technique utilizes light energy to drive chemical reactions, often under mild conditions. It has been used for the synthesis of indazolo[2,3-a]quinoline derivatives through a ruthenium-catalyzed intramolecular N-N bond formation. nih.gov Photocatalysis also enables the direct C3-amidation of 2H-indazoles, a previously underdeveloped transformation, using an inexpensive organic photocatalyst. acs.org

Furthermore, flow chemistry is being increasingly adopted for the synthesis of heterocyclic compounds, including indazoles. uc.ptmdpi.comdurham.ac.ukporrua.mx Continuous flow reactors offer enhanced safety, reproducibility, and scalability compared to traditional batch processes. durham.ac.ukresearchgate.net This technology facilitates the rapid optimization of reaction conditions and can be used for the multi-gram scale production of indazole-based building blocks. durham.ac.uk The integration of in-line purification and analysis in flow systems further streamlines the synthetic process. uc.pt

Synthetic ApproachKey FeaturesCatalyst/ConditionsPotential Advantages
Transition-Metal-Catalyzed C-H Functionalization Direct functionalization of the indazole core.Rhodium(III), Cobalt(III)High atom economy, access to complex structures. nih.govacs.orgnih.gov
Visible-Light Photoredox Catalysis Utilizes light energy to drive reactions.Ruthenium-based photocatalysts, organic dyes.Mild reaction conditions, sustainable energy source. nih.govnih.govresearchgate.net
Flow Chemistry Continuous processing in microreactors.Various, adaptable to different reactions.Enhanced safety, scalability, and reproducibility. uc.ptmdpi.comdurham.ac.ukporrua.mx
Nucleophilic Substitution of Hydrogen (SNH) Regioselective substitution on the indazole ring.N-alkyl-7-nitroindazoles with arylacetonitriles.Access to specific substituted indazoles. researchgate.net

Identification of Novel Biological Targets for this compound-Based Agents

The indazole scaffold is a well-established pharmacophore found in numerous approved drugs. However, the search for novel biological targets for agents based on this compound continues to be a vibrant area of research. The unique structural features of this compound allow for the design of selective inhibitors for a wide range of protein classes.

Current research efforts are focused on moving beyond traditional targets like kinases and exploring new protein families. These include enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, as well as proteins mediating protein-protein interactions, which are often considered "undruggable." The nitrile group of this compound can act as a key pharmacophoric element, participating in hydrogen bonding or other specific interactions within a target's binding site.

The development of chemical probes based on the this compound scaffold is a crucial strategy for target identification and validation. These probes, often incorporating photo-affinity labels or "click" chemistry handles, can be used in chemoproteomic experiments to identify the cellular binding partners of a given compound. This approach can uncover previously unknown biological activities and provide a deeper understanding of the mechanism of action of indazole-based molecules.

Advancements in Targeted Drug Delivery Systems Utilizing Indazole Scaffolds

To enhance the therapeutic efficacy and minimize off-target effects of potent indazole-based drugs, researchers are developing advanced drug delivery systems. These systems aim to deliver the active agent specifically to the site of action, such as a tumor or an inflamed tissue.

One promising strategy is the development of antibody-drug conjugates (ADCs), where a highly potent indazole derivative is linked to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. This approach allows for the targeted delivery of the cytotoxic payload directly to the tumor, sparing healthy tissues.

Another area of active research is the encapsulation of indazole-based compounds within nanoparticles. These nanoparticles can be engineered to have specific properties, such as prolonged circulation time, enhanced permeability and retention (EPR) effect in tumors, and stimulus-responsive drug release (e.g., in response to changes in pH or enzyme concentration). Various types of nanoparticles, including liposomes, polymeric nanoparticles, and micelles, are being explored for the delivery of indazole derivatives.

Applications Beyond Medicinal Chemistry in Advanced Materials Science and Agrochemicals

The unique photophysical and electronic properties of the indazole ring system are now being explored for applications outside of medicinal chemistry, particularly in materials science and agrochemicals.

In materials science, indazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The rigid, planar structure and the presence of nitrogen atoms in the indazole ring can lead to desirable properties such as high charge carrier mobility and efficient luminescence. The ability to tune the electronic properties of the indazole core through substitution allows for the design of materials with specific optical and electronic characteristics. For instance, 2-aryl-2H-indazoles have been shown to be a new class of readily prepared fluorophores. acs.org

In the field of agrochemicals, the indazole scaffold is being explored for the development of new herbicides and fungicides. The diverse biological activities of indazole derivatives suggest that they may be effective against a range of agricultural pests and pathogens. For example, some indazole-containing compounds have shown potential as auxin-based herbicides. uc.pt The development of efficient synthetic routes, such as flow chemistry, can facilitate the rapid synthesis and screening of large libraries of indazole derivatives for agrochemical applications.

Challenges and Opportunities in the Translational Research of this compound Derivatives

Despite the significant promise of this compound derivatives, several challenges must be addressed to facilitate their translation from the laboratory to clinical and commercial applications.

One of the primary challenges is the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds. While a compound may show high potency in in vitro assays, it must also possess appropriate absorption, distribution, metabolism, and excretion (ADME) properties to be effective in vivo. Careful medicinal chemistry optimization is often required to achieve the desired balance of potency and drug-like properties.

Another significant hurdle is the potential for off-target effects and toxicity. The development of more selective compounds and the use of targeted drug delivery systems can help to mitigate these risks. A thorough understanding of the compound's mechanism of action and potential off-targets is crucial for its safe and effective development.

Despite these challenges, the field of this compound research is rich with opportunities. The continued development of novel synthetic methods will provide access to a wider range of structurally diverse compounds. The exploration of new biological targets and applications beyond medicine will open up new avenues for innovation. Collaborative efforts between chemists, biologists, and materials scientists will be essential to fully realize the potential of this versatile chemical scaffold. The journey of indazole derivatives from synthesis to impactful applications is a testament to the continuous evolution of chemical sciences. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-indazole-4-carbonitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves cyclization reactions of appropriately substituted precursors. For example, nitrile-containing indazoles can be synthesized via catalytic C–H functionalization or condensation reactions under controlled conditions (e.g., using MnO₂ as an oxidant in dichloromethane, achieving yields up to 85% with rigorous temperature control) . Purity optimization requires post-synthetic purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity >98% .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include the nitrile carbon at δ ~115–120 ppm (¹³C NMR) and aromatic protons in the indazole ring (δ 7.0–8.5 ppm, depending on substitution). For example, a related compound, 5-hydroxy-1H-imidazole-4-carbonitrile, shows a singlet at δ 6.933 ppm for the aromatic proton .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : The nitrile stretching vibration appears at ~2200–2250 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) can model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <2.4 kcal/mol deviation from experimental data) . Solvent effects (PCM model) and vibrational frequency calculations validate stability under physiological conditions. Such models guide functionalization strategies for optimizing binding affinity .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from twinning or disordered solvent molecules. Use single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) to apply twin-law corrections and model disorder. For example, SHELXPRO’s iterative refinement tools can resolve electron density ambiguities in high-symmetry space groups (e.g., P2₁/c vs. P-1) . Validate results against simulated XRD patterns from Mercury CSD .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the nitrile group using trimethylsilyl chloride (TMSCl) to prevent nucleophilic attack during alkylation/acylation .
  • Catalytic Optimization : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids in degassed THF at 60°C to minimize byproducts like decyanated indazoles .
  • Kinetic Control : Monitor reaction progress via TLC and quench before thermodynamic products dominate. For example, in Vilsmeier-Haack formylation, limit reaction time to 2 hours to avoid over-oxidation .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological assay results for this compound derivatives?

  • Methodological Answer :

  • Statistical Design : Use triplicate experiments with positive/negative controls (e.g., ascorbic acid for antioxidant assays) to identify outliers .
  • Batch Consistency : Ensure synthetic batches are identical via NMR fingerprinting and LC-MS. For IC₅₀ variability >10%, re-evaluate compound solubility (use DMSO stock solutions with <0.1% v/v in assays) .
  • Meta-Analysis : Compare results across multiple assays (e.g., DPPH scavenging vs. SOD mimicry) to distinguish assay-specific artifacts from true activity .

Q. What are best practices for validating quantum-chemical calculations against experimental data for nitrile-containing heterocycles?

  • Methodological Answer :

  • Benchmarking : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. For example, DFT-predicted ¹³C shifts for the nitrile group should align within ±3 ppm of observed values .
  • Error Analysis : Use root-mean-square deviations (RMSD) to quantify agreement in geometric parameters (bond lengths/angles) from crystallography .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all reactions involving volatile nitriles (potential HCN release under acidic conditions).
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders during recrystallization .
  • Waste Disposal : Neutralize nitrile-containing waste with NaOCl (bleach) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.